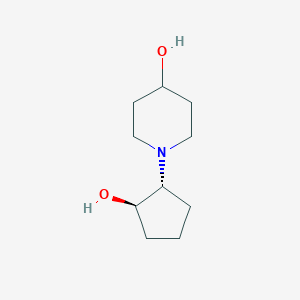
1-((1R,2R)-2-Hydroxycyclopentyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,2R)-2-Hydroxycyclopentyl)piperidin-4-ol is a chemical compound characterized by the presence of a hydroxy group attached to a cyclopentyl ring, which is further connected to a piperidin-4-ol structure
Vorbereitungsmethoden
The synthesis of 1-((1R,2R)-2-Hydroxycyclopentyl)piperidin-4-ol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. The key steps include the formation of the cyclopentyl ring, introduction of the hydroxy group, and subsequent attachment to the piperidin-4-ol moiety.
Reaction Conditions: The reactions are generally carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve optimization of the synthetic route to scale up the process, ensuring cost-effectiveness and consistency in product quality.
Analyse Chemischer Reaktionen
1-((1R,2R)-2-Hydroxycyclopentyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperidin-4-ol moiety can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions vary depending on the desired transformation, including temperature, pH, and reaction time.
Major Products: The major products formed from these reactions include various substituted piperidines, cyclopentanones, and cyclopentylamines.
Wissenschaftliche Forschungsanwendungen
1-((1R,2R)-2-Hydroxycyclopentyl)piperidin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-((1R,2R)-2-Hydroxycyclopentyl)piperidin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes.
Pathways Involved: It can affect signaling pathways, leading to changes in cellular functions and responses. The exact pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-((1R,2R)-2-Hydroxycyclopentyl)piperidin-4-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(4-Methoxybenzyl)piperidin-4-ol and rac-(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride.
Uniqueness: The presence of the hydroxycyclopentyl group distinguishes it from other piperidin-4-ol derivatives, potentially offering different reactivity and biological activity profiles.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
1-[(1R,2R)-2-hydroxycyclopentyl]piperidin-4-ol |
InChI |
InChI=1S/C10H19NO2/c12-8-4-6-11(7-5-8)9-2-1-3-10(9)13/h8-10,12-13H,1-7H2/t9-,10-/m1/s1 |
InChI-Schlüssel |
BBKNTCXCGBETJJ-NXEZZACHSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H](C1)O)N2CCC(CC2)O |
Kanonische SMILES |
C1CC(C(C1)O)N2CCC(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


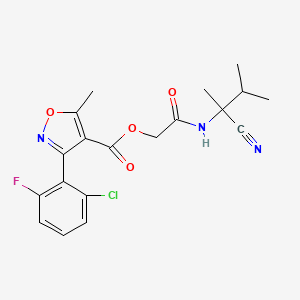
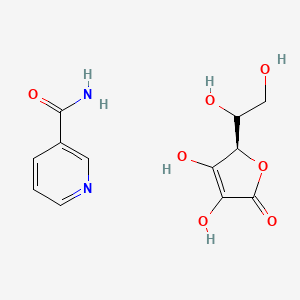
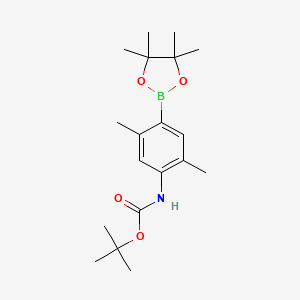
![2-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B15280975.png)
![Benzenesulfonylfluoride, 2-chloro-5-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B15280981.png)
![6-(2-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280988.png)

![N-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B15280993.png)
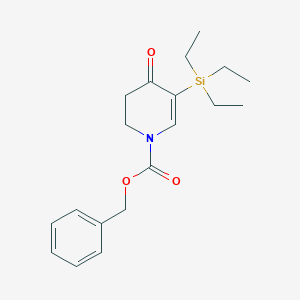
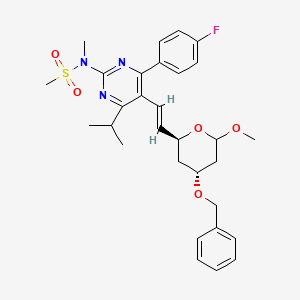
![6-(4-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281003.png)
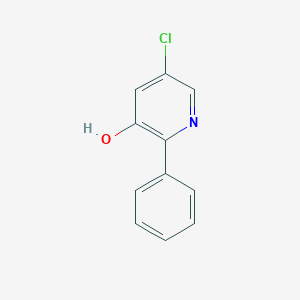
![6-(1-Benzofuran-2-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281008.png)

